molecular formula C20H16N4S2 B14010317 N-(1-ethyl-2-sulfanylindol-3-yl)iminoquinoline-2-carbothioamide CAS No. 62295-15-2

N-(1-ethyl-2-sulfanylindol-3-yl)iminoquinoline-2-carbothioamide

Cat. No.: B14010317
CAS No.: 62295-15-2
M. Wt: 376.5 g/mol
InChI Key: VCAXOIWTFJWYHB-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-sulfanylindol-3-yl)iminoquinoline-2-carbothioamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring system, which is known for its biological activity and versatility in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-sulfanylindol-3-yl)iminoquinoline-2-carbothioamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . The process may also involve N-alkylation and the use of various reagents such as aryl hydrazines, ketones, and alkyl halides .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. The process would also involve stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-sulfanylindol-3-yl)iminoquinoline-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

N-(1-ethyl-2-sulfanylindol-3-yl)iminoquinoline-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-sulfanylindol-3-yl)iminoquinoline-2-carbothioamide involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This compound may also interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-ethyl-2-sulfanylindol-3-yl)iminoquinoline-2-carbothioamide is unique due to its specific structural features, such as the presence of both indole and quinoline rings, which may confer distinct biological and chemical properties.

Properties

CAS No.

62295-15-2

Molecular Formula

C20H16N4S2

Molecular Weight

376.5 g/mol

IUPAC Name

N-(1-ethyl-2-sulfanylindol-3-yl)iminoquinoline-2-carbothioamide

InChI

InChI=1S/C20H16N4S2/c1-2-24-17-10-6-4-8-14(17)18(20(24)26)22-23-19(25)16-12-11-13-7-3-5-9-15(13)21-16/h3-12,26H,2H2,1H3

InChI Key

VCAXOIWTFJWYHB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1S)N=NC(=S)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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